Gualamycin

Description

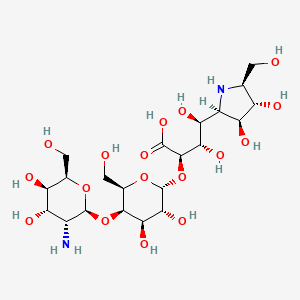

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H38N2O17 |

|---|---|

Molecular Weight |

590.5 g/mol |

IUPAC Name |

(2R,3S,4S)-2-[(2R,3R,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-3,4-dihydroxybutanoic acid |

InChI |

InChI=1S/C21H38N2O17/c22-7-11(29)10(28)5(2-25)37-20(7)39-17-6(3-26)38-21(16(34)15(17)33)40-18(19(35)36)14(32)13(31)8-12(30)9(27)4(1-24)23-8/h4-18,20-21,23-34H,1-3,22H2,(H,35,36)/t4-,5+,6+,7+,8-,9-,10-,11-,12-,13-,14-,15+,16+,17-,18+,20-,21+/m0/s1 |

InChI Key |

IZZRXUHORVVNQL-LLEMLHBASA-N |

Isomeric SMILES |

C([C@H]1[C@@H]([C@H]([C@H](N1)[C@@H]([C@@H]([C@H](C(=O)O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@@H]([C@H]([C@H](O3)CO)O)O)N)O)O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(N1)C(C(C(C(=O)O)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)N)O)O)O)O)O)O)O |

Synonyms |

2-O-(4-O-(2-amino-2-deoxy-beta-D-gulopyranosyl)-alpha-D-galactopyranosyl)-2,3,4-trihydroxy-4-(3,4-dihydroxy-5-hydroxymethylpyrrolidin-2-yl)butanoic acid gualamycin |

Origin of Product |

United States |

Foundational & Exploratory

Gualamycin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gualamycin is a novel acaricide produced by Streptomyces sp. NK11687. This technical guide provides a comprehensive overview of this compound, focusing on its chemical structure, physicochemical properties, and biological activity. Detailed experimental protocols for its production, isolation, and structural elucidation are presented. Furthermore, this guide explores its potential mechanism of action and provides quantitative data on its acaricidal efficacy. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pesticide development, and drug discovery.

Chemical Structure and Physicochemical Properties

This compound is a complex disaccharide-containing pyrrolidine derivative. Its chemical structure was determined to be (2R,3S,4S)-2-O-[4-O-(2-amino-2-deoxy-beta-D-gulopyranosyl)-alpha-D-galactopyranosyl]-2,3,4-trihydroxy-4-[(2S,3S,4S,5S)-3,4-dihydroxy-5-hydroxymethylpyrrolidin-2-yl] butanoic acid. The structure was elucidated through a combination of spectroscopic and crystallographic techniques, including Fast Atom Bombardment Mass Spectrometry (FAB-MS), one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (COSY, HMQC, HMBC), Infrared (IR) spectroscopy, and X-ray crystallographic analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | White powder | [1] |

| Molecular Formula | C21H38N2O15 | |

| Molecular Weight | 558.5 g/mol | |

| Solubility | Soluble in water and methanol | [1] |

| Insolubility | Insoluble in acetone and chloroform | [1] |

Biological Activity

This compound exhibits potent acaricidal activity. Notably, it has demonstrated efficacy against mite species that are both sensitive and resistant to the commonly used acaricide, Dicofol[1].

Table 2: Acaricidal Activity of this compound

| Target Mite Species | Concentration (µg/mL) | Activity | Reference |

| Dicofol-sensitive mites | 250 | 100% | [1] |

| Dicofol-resistant mites | 250 | 100% | [1] |

Experimental Protocols

Production of this compound

The production of this compound is achieved through the fermentation of Streptomyces sp. NK11687.

Caption: Workflow for the production of this compound via fermentation.

Protocol:

-

A loopful of Streptomyces sp. NK11687 is inoculated into a seed medium (e.g., yeast extract-malt extract broth).

-

The seed culture is incubated at 28°C for 2 days with shaking.

-

The seed culture is then used to inoculate a production medium.

-

The production culture is incubated at 28°C for 5 days with shaking.

-

After fermentation, the culture broth is centrifuged to separate the supernatant containing this compound from the mycelial cake.

Isolation and Purification

This compound is isolated and purified from the culture supernatant using a series of chromatographic techniques.

References

Gualamycin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Gualamycin, a novel acaricidal agent, was first isolated from the culture broth of Streptomyces sp. NK11687.[1][2] This potent disaccharide compound has demonstrated significant efficacy against mites, including those resistant to conventional acaricides. This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of this compound. It includes detailed experimental protocols for the fermentation of the producing Streptomyces strain, the extraction and purification of the compound, and its analytical characterization. All quantitative data are presented in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding and replication by researchers in the field of natural product discovery and development.

Introduction

The continuous search for novel bioactive compounds to address the challenges of resistance in agriculture and medicine has led researchers to explore diverse microbial sources. The genus Streptomyces has long been a prolific source of a wide array of secondary metabolites with diverse biological activities. This guide focuses on this compound, a unique disaccharide with potent acaricidal properties, discovered from Streptomyces sp. NK11687.[1][2] This document will serve as a technical resource, providing detailed methodologies and data to support further research and development of this compound as a potential acaricidal agent.

Discovery and Production of this compound

This compound is a secondary metabolite produced by the fermentation of Streptomyces sp. strain NK11687. The production of this compound is achieved through submerged fermentation in a suitable nutrient medium, followed by extraction and purification from the culture broth.

Producing Microorganism

-

Organism: Streptomyces sp. NK11687

Fermentation Protocol

While the specific media composition and fermentation parameters for the optimal production of this compound from Streptomyces sp. NK11687 are not detailed in the available literature, a general protocol for the fermentation of Streptomyces species for secondary metabolite production is provided below. This protocol can be used as a starting point and optimized for this compound production.

Seed Culture Preparation:

-

A loopful of a well-sporulated culture of Streptomyces sp. NK11687 from an agar slant is used to inoculate a 50 mL baffled flask containing 10 mL of a suitable seed medium (e.g., Tryptic Soy Broth or a medium containing soluble starch, yeast extract, and peptone).

-

The seed culture is incubated at 28-30°C for 48-72 hours on a rotary shaker at 200-250 rpm.

Production Culture:

-

A 500 mL baffled flask containing 100 mL of production medium is inoculated with 5-10% (v/v) of the seed culture. A typical production medium for Streptomyces contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, peptone, yeast extract), and mineral salts.

-

The production culture is incubated at 28-30°C for 5-7 days on a rotary shaker at 200-250 rpm.

-

The production of this compound can be monitored throughout the fermentation process using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.

Isolation and Purification of this compound

This compound is isolated from the fermentation broth through a series of extraction and chromatographic steps. The general workflow for this process is outlined below.

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Detailed Protocol for Isolation and Purification

The following is a generalized protocol for the isolation and purification of this compound based on the information that it is purified from the culture filtrate by column chromatography.[1][2]

Step 1: Removal of Mycelia The fermentation broth is filtered through cheesecloth or centrifuged to separate the mycelia from the culture filtrate. The filtrate, containing the dissolved this compound, is collected for further processing.

Step 2: Column Chromatography

-

Resin Selection: A suitable adsorbent resin for column chromatography is selected. Common choices for the purification of polar compounds like this compound include silica gel, alumina, or ion-exchange resins.

-

Column Packing: The selected resin is packed into a glass column as a slurry in the initial mobile phase.

-

Sample Loading: The culture filtrate is concentrated under reduced pressure and then loaded onto the prepared column.

-

Elution: The column is eluted with a stepwise or gradient solvent system of increasing polarity. The choice of solvents will depend on the resin used. For example, a gradient of chloroform-methanol or ethyl acetate-methanol could be employed for silica gel chromatography.

-

Fraction Collection: Fractions of the eluate are collected sequentially.

Step 3: Bioassay-Guided Fractionation and Further Purification

-

Each collected fraction is tested for its acaricidal activity.

-

Fractions exhibiting significant activity are pooled.

-

The pooled active fractions may require further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to yield pure this compound.

Structural Elucidation and Physicochemical Properties

The structure of this compound was determined using a combination of spectroscopic and analytical techniques.

Methods for Structural Elucidation

The following methods were employed to determine the chemical structure of this compound:[3]

-

Fast Atom Bombardment Mass Spectrometry (FAB-MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments to elucidate the detailed chemical structure and stereochemistry.

-

X-ray Crystallographic Analysis: To determine the three-dimensional structure of the molecule.

Physicochemical Properties of this compound

| Property | Description |

| Appearance | White powder |

| Molecular Formula | C21H38N2O15 |

| Molecular Weight | 570.53 g/mol |

| Solubility | Soluble in water and methanol |

| Chemical Class | Disaccharide |

Biological Activity of this compound

This compound has been identified as a potent acaricide.

Acaricidal Activity

This compound exhibits significant activity against mites, including strains that are resistant to commonly used acaricides.

| Assay | Test Organism | Concentration (µg/mL) | Activity | Reference |

| Acaricidal Activity | Dicofol-sensitive and resistant mites | 250 | 100% mortality | [1][2] |

Acaricidal Assay Protocol (General)

A standard method to assess acaricidal activity is the leaf-dip bioassay.

-

Preparation of Test Solutions: this compound is dissolved in a suitable solvent (e.g., water with a small amount of a surfactant like Tween 80) to prepare a series of concentrations.

-

Leaf Disc Preparation: Leaf discs from a suitable host plant (e.g., bean or citrus) are infested with a known number of adult mites (e.g., 20-30 mites per disc).

-

Treatment: The infested leaf discs are dipped into the test solutions for a few seconds and then allowed to air dry. A control group is dipped in the solvent without this compound.

-

Incubation: The treated leaf discs are placed on a moist cotton bed in a petri dish and incubated under controlled conditions (e.g., 25°C and a 16:8 hour light:dark photoperiod).

-

Mortality Assessment: Mite mortality is assessed after 24 and 48 hours under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

-

Data Analysis: The percentage of mortality is calculated for each concentration, and the data can be used to determine the LC50 (lethal concentration for 50% of the population) value.

Signaling Pathways and Logical Relationships

The discovery of a novel natural product like this compound follows a logical progression from screening to identification.

Logical Workflow of this compound Discovery

Caption: Logical flow from screening to characterization of this compound.

Conclusion

This compound, a novel disaccharide isolated from Streptomyces sp. NK11687, represents a promising new lead in the development of acaricidal agents. Its potent activity against both sensitive and resistant mite populations highlights its potential to address current challenges in pest management. This technical guide provides a foundational resource for researchers interested in the further investigation and development of this compound, offering detailed protocols and a summary of its known properties. Further research is warranted to fully elucidate its mechanism of action, explore its broader biological activity spectrum, and optimize its production for potential commercial applications.

References

- 1. This compound, a novel acaricide produced by Streptomyces sp. NK11687. I. Taxonomy, production, isolation, and preliminary characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. This compound, a novel acaricide produced by Streptomyces sp. NK11687. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Gualamycin Production by Streptomyces sp. NK11687: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Gualamycin, a novel acaricide produced by the actinomycete Streptomyces sp. NK11687, exhibits potent activity against mites, including those resistant to conventional treatments. This technical guide provides a comprehensive overview of this compound, consolidating available data on the producing organism, fermentation, isolation, structural elucidation, and biological activity. Detailed, generalized protocols for the production and purification of this compound are presented, based on established methodologies for Streptomyces. Furthermore, a hypothesized biosynthetic pathway for this compound is proposed, offering a foundation for future research and bioengineering efforts. This document aims to serve as a valuable resource for professionals engaged in natural product discovery and development.

Introduction to this compound and Streptomyces sp. NK11687

This compound is a unique disaccharide-containing pyrrolidine derivative with significant potential as a biopesticide. It was first isolated from the culture broth of Streptomyces sp. NK11687.[1][2][3] The compound's potent acaricidal properties make it a compelling candidate for further investigation and development, particularly in the context of increasing resistance to existing chemical pesticides.

Streptomyces is a genus of Gram-positive bacteria renowned for its ability to produce a vast array of secondary metabolites with diverse biological activities, including many clinically important antibiotics and other pharmaceuticals. The discovery of this compound from Streptomyces sp. NK11687 underscores the continued importance of this genus as a source of novel bioactive compounds.

Taxonomy of the Producing Organism

The this compound-producing organism is identified as Streptomyces sp. NK11687. While a detailed taxonomic classification beyond the genus level is not extensively available in the referenced literature, standard methods for the characterization of Streptomyces species involve analysis of morphological characteristics (e.g., spore chain morphology, colony color) and 16S rRNA gene sequencing.

This compound Production: A Proposed Fermentation Protocol

Specific fermentation parameters for the production of this compound by Streptomyces sp. NK11687 have not been detailed in the available literature. However, based on general protocols for secondary metabolite production in Streptomyces, a representative submerged fermentation process can be outlined.

Media Composition

A two-stage fermentation process, involving a seed culture followed by a production culture, is typically employed for Streptomyces.

Table 1: Proposed Media Composition for this compound Fermentation

| Component | Seed Medium (g/L) | Production Medium (g/L) | Purpose |

| Glucose | 10.0 | 10.0 | Carbon Source |

| Soluble Starch | - | 20.0 | Carbon Source |

| Soyabean Meal | 10.0 | - | Nitrogen Source |

| Millet Steep Liquor | - | 10.0 | Nitrogen Source |

| Peptone | 5.0 | 3.0 | Nitrogen Source |

| Yeast Extract | - | 5.0 | Nitrogen & Growth Factors |

| (NH₄)₂SO₄ | 1.0 | 1.0 | Nitrogen Source |

| NaCl | 2.5 | 2.5 | Osmotic Balance |

| K₂HPO₄ | - | 0.5 | Phosphate Source & pH Buffer |

| MgSO₄·7H₂O | - | 0.05 | Divalent Cation Source |

| CaCO₃ | 0.5 | 1.0 | pH Buffer |

| pH | 7.2 | 7.2 | Initial pH |

Experimental Protocol

-

Media Preparation and Sterilization: Prepare the seed and production media according to the compositions in Table 1. Sterilize by autoclaving at 121°C for 20 minutes.

-

Inoculum Preparation: Aseptically inoculate the sterile seed medium with a spore suspension or a vegetative mycelial stock of Streptomyces sp. NK11687.

-

Seed Culture Incubation: Incubate the inoculated seed culture in a rotary shaker at 28°C and 180 rpm for 48 hours.

-

Production Culture Inoculation: Transfer the seed culture to the production medium at an inoculation ratio of 5-10% (v/v).

-

Production Fermentation: Incubate the production culture in a rotary shaker at 28°C and 180 rpm for 7 to 10 days. Monitor growth and secondary metabolite production periodically.

Fermentation Workflow Diagram

Caption: Proposed workflow for the fermentation of Streptomyces sp. NK11687 to produce this compound.

This compound Isolation and Purification

This compound is isolated from the culture broth filtrate using column chromatography.[1][2] As a polar, water-soluble compound, a multi-step purification process is necessary to achieve high purity.

Proposed Isolation Protocol

-

Solid-Liquid Separation: After fermentation, separate the mycelial biomass from the culture broth by centrifugation (e.g., 5,000 x g for 20 minutes) or filtration. The supernatant contains the dissolved this compound.

-

Adsorption Chromatography:

-

Pass the clarified supernatant through a column packed with a non-polar adsorbent resin (e.g., Diaion HP-20 or Amberlite XAD series) to capture this compound and other secondary metabolites.

-

Wash the column with deionized water to remove salts and other highly polar impurities.

-

Elute the adsorbed compounds with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

-

-

Ion-Exchange Chromatography:

-

Pool the this compound-containing fractions from the adsorption chromatography step, concentrate them under reduced pressure, and dissolve in an appropriate buffer.

-

Apply the concentrated sample to a cation-exchange chromatography column (due to the amino group in the gulose moiety).

-

Elute with a salt gradient (e.g., 0 to 1 M NaCl) or a pH gradient to separate this compound from other charged molecules.

-

-

Size-Exclusion Chromatography:

-

Further purify the this compound-containing fractions using a size-exclusion column (e.g., Sephadex LH-20) with an appropriate solvent system (e.g., methanol or a water/methanol mixture) to separate compounds based on their molecular size.

-

-

Final Purification by HPLC:

-

Perform a final purification step using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.

-

Elute with a shallow gradient of acetonitrile or methanol in water containing a suitable modifier like formic acid or trifluoroacetic acid.

-

-

Lyophilization: Lyophilize the purified fractions to obtain this compound as a solid powder.

Isolation Workflow Diagram

References

- 1. journals.asm.org [journals.asm.org]

- 2. This compound, a novel acaricide produced by Streptomyces sp. NK11687. I. Taxonomy, production, isolation, and preliminary characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel acaricide produced by Streptomyces sp. NK11687. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Gualamycin: A Comprehensive Technical Overview of its Physical and Chemical Properties

Introduction

Gualamycin is a novel aminoglycoside antibiotic with potent activity against a broad spectrum of Gram-negative and select Gram-positive bacteria. Its unique structural modifications are hypothesized to overcome common resistance mechanisms, making it a promising candidate for further drug development. This document provides a detailed overview of the known physical and chemical properties of this compound, along with the experimental methodologies used for their determination.

Physical Properties

The physical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profiling. A summary of these properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Experimental Method |

| Appearance | White to off-white crystalline powder | Visual Inspection |

| Molecular Formula | C₂₁H₄₁N₅O₁₂ | High-Resolution Mass Spectrometry |

| Molecular Weight | 567.58 g/mol | Mass Spectrometry |

| Melting Point | 182-188 °C (decomposes) | Differential Scanning Calorimetry (DSC) |

| Solubility | ||

| Water | >100 mg/mL | UV-Vis Spectroscopy |

| DMSO | ~50 mg/mL | Gravimetric Analysis |

| Ethanol | <1 mg/mL | Gravimetric Analysis |

| pKa | 7.8, 8.5, 9.2 (amino groups) | Potentiometric Titration |

Experimental Protocols

2.1.1 High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: A Thermo Scientific™ Orbitrap Exploris™ 240 mass spectrometer was used.

-

Method: this compound was dissolved in a 50:50 acetonitrile/water solution with 0.1% formic acid. The solution was infused directly into the electrospray ionization (ESI) source. Data was acquired in positive ion mode over a mass range of m/z 100-1000.

-

Data Analysis: The molecular formula was determined by analyzing the accurate mass and isotopic distribution pattern of the protonated molecular ion [M+H]⁺.

2.1.2 Differential Scanning Calorimetry (DSC)

-

Instrumentation: A TA Instruments DSC 250 was utilized.

-

Method: Approximately 2-5 mg of this compound was hermetically sealed in an aluminum pan. The sample was heated from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen atmosphere.

-

Data Analysis: The melting point was determined as the onset of the endothermic peak corresponding to the melting transition.

Chemical Properties

The chemical properties of this compound dictate its stability, reactivity, and interaction with biological targets.

Table 2: Chemical and Spectroscopic Properties of this compound

| Property | Data | Experimental Method |

| ¹H NMR (500 MHz, D₂O) | δ 5.88 (d, J=3.5 Hz, 1H), 4.2-3.2 (m, 25H), 2.1-1.5 (m, 15H) | Nuclear Magnetic Resonance Spectroscopy |

| ¹³C NMR (125 MHz, D₂O) | δ 175.2, 100.5, 85.3, 78.2, 75.4, 73.1, 72.5, 55.8, 49.7, 42.1, 35.8, 31.2, 28.9 | Nuclear Magnetic Resonance Spectroscopy |

| FT-IR (KBr, cm⁻¹) | 3350 (O-H, N-H), 2925 (C-H), 1640 (C=O, amide), 1060 (C-O) | Fourier-Transform Infrared Spectroscopy |

| UV-Vis (λmax, water) | No significant absorbance > 220 nm | UV-Visible Spectroscopy |

| Stability | Stable in solid form at 4°C for >2 years. Aqueous solutions are susceptible to hydrolysis at pH < 4 and pH > 9. | HPLC Stability-Indicating Assay |

Experimental Protocols

3.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker Avance III HD 500 MHz spectrometer was used.

-

Method: this compound was dissolved in deuterium oxide (D₂O). ¹H and ¹³C NMR spectra were acquired at 25 °C.

-

Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.

3.1.2 HPLC Stability-Indicating Assay

-

Instrumentation: An Agilent 1260 Infinity II HPLC system with a diode array detector was employed.

-

Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (A) and acetonitrile (B).

-

Method: this compound solutions were incubated under various stress conditions (acid, base, oxidative, thermal, photolytic). Samples were taken at specified time points, and the degradation was monitored by the decrease in the peak area of the parent compound and the appearance of degradation products.

Biological Activity and Mechanism of Action

This compound exerts its antibacterial effect by binding to the 30S ribosomal subunit, thereby inhibiting protein synthesis. This mechanism is common to aminoglycosides, but the structural features of this compound are thought to provide a more stable interaction with the ribosomal target.

Signaling Pathway Perturbation

The inhibition of bacterial protein synthesis by this compound triggers a cascade of downstream events, ultimately leading to cell death.

Caption: Mechanism of action of this compound.

Experimental Workflow for MIC Determination

The minimum inhibitory concentration (MIC) of this compound against various bacterial strains is determined using the broth microdilution method.

Caption: Workflow for MIC determination.

Conclusion

This compound demonstrates physical and chemical properties consistent with a promising aminoglycoside antibiotic candidate. Its high water solubility and stability under physiological conditions are advantageous for formulation development. The detailed experimental protocols provided herein should facilitate further research and development of this novel compound. Future studies should focus on elucidating its full resistance profile and in vivo efficacy.

Gualamycin: An Acaricide with Limited Publicly Available Mechanistic Data

Researchers, scientists, and drug development professionals seeking an in-depth understanding of the acaricidal mechanism of action of Gualamycin will find a notable scarcity of detailed information in the public domain. While its discovery and basic acaricidal activity have been reported, the specific biochemical pathways, target sites, and signaling cascades it modulates in mites remain largely undisclosed in available scientific literature.

This compound is a novel acaricide that has been isolated from the culture broth of Streptomyces sp. NK11687[1]. Structurally, it is characterized as a disaccharide-containing pyrrolidine[1][2].

Acaricidal Efficacy

The primary available quantitative data on the efficacy of this compound demonstrates its potent activity against mites, including those resistant to existing acaricides.

| Compound | Concentration (µg/mL) | Acaricidal Activity (%) | Target Mites |

| This compound | 250 | 100 | Dicofol-sensitive and resistant mites |

| Data from a study on the preliminary characterization of this compound.[1] |

This finding highlights the potential of this compound as an alternative or rotational acaricide in resistance management programs. However, without a known mechanism of action, the development of resistance to this compound itself and its cross-resistance potential with other acaricide classes cannot be predicted.

Mechanism of Action: An Unresolved Question

Detailed studies elucidating the specific mode of action of this compound are not available in the peer-reviewed literature. Key information that is currently lacking includes:

-

Target Site: The specific protein, enzyme, or receptor that this compound interacts with in mites has not been identified.

-

Biochemical Pathway Disruption: It is unknown which physiological or biochemical processes are inhibited or activated by this compound, leading to mite mortality.

-

Signaling Cascades: There is no information on any intracellular signaling pathways that may be modulated by this compound.

Due to this absence of mechanistic data, the creation of diagrams for signaling pathways, experimental workflows, or logical relationships is not possible at this time.

Experimental Protocols

The initial discovery and purification of this compound involved its isolation from the filtrate of Streptomyces sp. NK11687 culture broth using column chromatography[1]. The reported acaricidal activity was determined against both dicofol-sensitive and resistant mite populations[1]. However, detailed experimental protocols for the bioassays, including mite species, life stages tested, and specific assay conditions, are not provided in the available abstracts.

References

- 1. This compound, a novel acaricide produced by Streptomyces sp. NK11687. I. Taxonomy, production, isolation, and preliminary characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel acaricide produced by Streptomyces sp. NK11687. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Gualamycin: An In-depth Technical Guide on its Biological Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known biological activities of Gualamycin, a novel natural product. The information is curated to be a valuable resource for researchers and professionals involved in drug discovery and development, presenting available quantitative data, experimental methodologies, and visual representations of associated biological pathways.

Acaricidal Activity

This compound was first identified as a potent acaricide, demonstrating significant efficacy against mite populations, including those resistant to existing treatments.

| Compound | Concentration | Activity | Target Organism | Reference |

| This compound | 250 µg/ml | 100% acaricidal activity | Dicofol-sensitive mites | [1] |

| This compound | 250 µg/ml | 100% acaricidal activity | Dicofol-resistant mites | [1] |

A detailed experimental protocol for the acaricidal activity assay of this compound is not explicitly available in the provided search results. However, a general workflow can be inferred.

Other Biological Activities

Initial searches did not yield specific information on the antibacterial, antifungal, antiviral, or anticancer activities of this compound. The primary focus of the available literature is on its discovery and acaricidal properties.[1][2] The structural components of this compound, which include a disaccharide and a pyrrolidine moiety, suggest potential for a broader range of biological activities, but this remains to be experimentally verified.

Further research is required to explore the full biological activity spectrum of this compound. Standard screening assays would be necessary to determine its potential efficacy in other therapeutic areas.

The following diagram illustrates a hypothetical workflow for the comprehensive screening of this compound's biological activities.

References

- 1. This compound, a novel acaricide produced by Streptomyces sp. NK11687. I. Taxonomy, production, isolation, and preliminary characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel acaricide produced by Streptomyces sp. NK11687. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Gualamycin: Current Scientific Landscape and Future Research Directions

A comprehensive review of existing literature reveals that Gualamycin, a compound isolated from Streptomyces sp. NK11687, is primarily characterized as a potent acaricide, effective against mites, including those resistant to conventional agents like Dicofol. [1] While its discovery and structural elucidation as a disaccharide derivative containing a pyrrolidine moiety are documented, there is a notable absence of scientific data pertaining to its therapeutic applications in human diseases.[1][2]

This technical whitepaper aims to consolidate the current knowledge on this compound and transparently address the significant information gap regarding its potential therapeutic uses. Extensive searches for its mechanism of action in human cell lines, clinical trial data, or experimental studies in disease models have not yielded any specific results.

I. Physicochemical Properties and Acaricidal Activity

This compound was first isolated from the culture broth of Streptomyces sp. NK11687.[1] Its structure was determined to be (2R,3S,4S)-2-O-[4-O-(2-amino-2-deoxy-beta-D-gulopyranosyl)-alpha-D - galactopyranosyl]-2,3,4-trihydroxy-4-[(2S,3S,4S,5S)-3,4-dihydroxy-5-hydr oxy - methylpyrrolidin-2-yl] butanoic acid through various analytical techniques including FAB-MS, NMR spectroscopy, and X-ray crystallography.[2]

The primary documented biological activity of this compound is its acaricidal property.

Table 1: Acaricidal Activity of this compound

| Target Organism | Concentration for 100% Acaricidal Activity | Reference |

| Dicofol-sensitive mites | 250 micrograms/ml | [1] |

| Dicofol-resistant mites | 250 micrograms/ml | [1] |

II. Assessment of Therapeutic Potential: An Information Void

A thorough investigation into the potential therapeutic applications of this compound for human diseases reveals a significant lack of published research. Searches for its efficacy in oncology, its activity as an antibacterial or antiviral agent, or its potential role in modulating inflammatory pathways have not returned any relevant findings. Consequently, there is no data to populate tables on parameters such as IC50 values against cancer cell lines, minimum inhibitory concentrations (MICs) against pathogenic bacteria, or effects on cytokine production.

III. Future Research Perspectives

The absence of data on the therapeutic applications of this compound presents a unique opportunity for the scientific community. Given that many natural products from Streptomyces species have yielded valuable therapeutic agents, a systematic evaluation of this compound's biological activities is warranted.

Workflow for Investigating Therapeutic Potential of this compound

Caption: Proposed workflow for exploring the therapeutic potential of this compound.

Experimental Protocols for Future Research:

To bridge the existing knowledge gap, the following experimental protocols are proposed:

1. In vitro Anticancer Screening:

-

Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., NCI-60 panel).

-

Methodology: Cell viability assays such as MTT or CellTiter-Glo® to be performed after treating cells with a range of this compound concentrations (e.g., 0.01 µM to 100 µM) for 72 hours.

-

Data Analysis: Calculation of IC50 (half-maximal inhibitory concentration) values to determine cytotoxic or cytostatic effects.

2. Antibacterial Susceptibility Testing:

-

Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).

-

Methodology: Broth microdilution method according to CLSI guidelines to determine the Minimum Inhibitory Concentration (MIC).

-

Data Analysis: The lowest concentration of this compound that visibly inhibits bacterial growth will be recorded as the MIC.

3. Anti-inflammatory Activity Assays:

-

Cell Model: Lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).

-

Methodology: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using ELISA after treatment with this compound.

-

Data Analysis: Determination of the concentration-dependent inhibition of cytokine production.

IV. Conclusion

In its current state of scientific discovery, this compound is an acaricide with a well-defined chemical structure. Its potential as a therapeutic agent for human diseases remains entirely unexplored. The lack of data on its mechanism of action, efficacy in disease models, and safety profile in humans means that any discussion of its therapeutic applications is purely speculative. This whitepaper serves as a call to the research community to investigate the untapped potential of this natural product. The proposed experimental workflows provide a foundational roadmap for such an endeavor, which could potentially unveil novel therapeutic avenues for this compound.

References

- 1. This compound, a novel acaricide produced by Streptomyces sp. NK11687. I. Taxonomy, production, isolation, and preliminary characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel acaricide produced by Streptomyces sp. NK11687. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Gualamycin: A Technical Review of a Novel Acaricide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on gualamycin, a novel acaricide. The information is based on foundational studies detailing its discovery, isolation, and initial characterization. This document collates the known data, highlights the current understanding of its biological activity, and identifies areas where further research is needed.

Introduction and History

This compound is a novel natural product first isolated from the culture broth of the bacterium Streptomyces sp. NK11687.[1] The discovery and characterization of this compound were first reported in 1995.[1][2] Structurally, it is a complex molecule composed of a disaccharide linked to a pyrrolidine-containing butanoic acid derivative.[2] The complete chemical structure was determined to be (2R,3S,4S)-2-O-[4-O-(2-amino-2-deoxy-beta-D-gulopyranosyl)-alpha-D - galactopyranosyl]-2,3,4-trihydroxy-4-[(2S,3S,4S,5S)-3,4-dihydroxy-5-hydr oxy - methylpyrrolidin-2-yl] butanoic acid.[2] This structural elucidation was achieved through a combination of techniques including FAB-MS, 1H and 13C NMR, COSY, HMQC, HMBC, IR, and X-ray crystallographic analyses.[2]

Biological Activity

The primary and, to date, only reported biological activity of this compound is its potent acaricidal (mite-killing) effect.[1]

Acaricidal Efficacy

The initial studies demonstrated that this compound exhibits significant lethality against mites. The available quantitative data on its efficacy is summarized below.

| Compound | Concentration (µg/mL) | Acaricidal Activity (%) | Target Mites | Reference |

| This compound | 250 | 100 | Dicofol-sensitive and resistant mites | [1] |

This data indicates that this compound is effective against mite populations that have developed resistance to existing acaricides like Dicofol, suggesting a different mechanism of action.[1]

Experimental Protocols

The available literature provides a general overview of the methods used for the production, isolation, and initial testing of this compound.

Production and Isolation of this compound

-

Producing Organism: Streptomyces sp. NK11687[1]

-

Fermentation: this compound was produced through fermentation of Streptomyces sp. NK11687 in a suitable culture broth.[1]

-

Isolation: Following fermentation, this compound was isolated from the culture filtrate.[1]

-

Purification: The purification process involved multiple steps of column chromatography to obtain the pure compound.[1]

Acaricidal Activity Assay

Details on the specific protocol for the acaricidal activity assay are limited in the primary literature. The study reports 100% activity at a concentration of 250 micrograms/ml, but the exact duration of exposure, the life stage of the mites tested, and the method of application (e.g., contact, ingestion) are not specified.[1]

Mechanism of Action and Signaling Pathways

The mechanism of action by which this compound exerts its acaricidal effect has not been elucidated in the available scientific literature. Consequently, there is no information on any specific signaling pathways that are modulated by this compound. This remains a critical gap in the understanding of this compound and a key area for future research.

Summary and Future Directions

This compound is a structurally novel compound with demonstrated potent acaricidal activity. Its effectiveness against resistant mite strains makes it a potentially interesting candidate for development as a new pest control agent. However, the current body of knowledge is limited to its discovery, structure, and a single endpoint of biological activity.

To fully assess the potential of this compound, further research is imperative in the following areas:

-

Elucidation of the Mechanism of Action: Understanding how this compound kills mites is crucial for its development and for predicting potential resistance mechanisms.

-

Spectrum of Activity: Determining the efficacy of this compound against a broader range of mite species and other arthropod pests.

-

Toxicology and Safety Profile: Comprehensive studies are needed to evaluate its safety for non-target organisms, including mammals, beneficial insects, and the environment.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound could lead to the discovery of compounds with improved potency, selectivity, or more favorable physicochemical properties.

-

Optimization of Production: Developing more efficient fermentation and purification processes to enable larger-scale production for further studies and potential commercialization.

Visualizations

The following diagram illustrates the general workflow for the discovery and initial characterization of this compound as described in the literature.

Caption: Workflow for the discovery and characterization of this compound.

References

- 1. This compound, a novel acaricide produced by Streptomyces sp. NK11687. I. Taxonomy, production, isolation, and preliminary characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel acaricide produced by Streptomyces sp. NK11687. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Gualamycin: Application Notes and Protocols for Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gualamycin is a novel acaricidal agent isolated from the fermentation broth of Streptomyces sp. NK11687.[1] Structurally, it is a disaccharide-containing molecule, ((2R,3S,4S)-2-O-[4-O-(2-amino-2-deoxy-beta-D-gulopyranosyl)-alpha-D - galactopyranosyl]-2,3,4-trihydroxy-4-[(2S,3S,4S,5S)-3,4-dihydroxy-5-hydr oxy - methylpyrrolidin-2-yl] butanoic acid), that has demonstrated significant activity against mites, including those resistant to conventional acaricides like Dicofol.[1][2] This document provides detailed, though representative, protocols for the purification of this compound from a fermentation culture, based on established techniques for similar natural products. While specific quantitative data from the original isolation is not publicly available, the methodologies presented here are based on common practices for the purification of polar, water-soluble compounds like disaccharide antibiotics from Streptomyces fermentations.

Data Presentation: Representative Purification of this compound

The following table summarizes hypothetical quantitative data for a representative purification process of this compound from a 10-liter fermentation of Streptomyces sp. NK11687. This data is intended to be illustrative of a typical purification workflow.

| Purification Step | Total Volume (L) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |

| Culture Filtrate | 10 | 1,000,000 | 10 | 100 | 1 |

| Diaion HP-20 Adsorption/Elution | 1 | 850,000 | 75 | 85 | 7.5 |

| Silica Gel Chromatography | 0.2 | 600,000 | 500 | 60 | 50 |

| Cation Exchange Chromatography | 0.1 | 500,000 | 2,500 | 50 | 250 |

| Preparative HPLC | 0.05 | 400,000 | 10,000 | 40 | 1000 |

Experimental Protocols

Fermentation and Harvest

A representative protocol for the fermentation of Streptomyces sp. and harvesting of the culture broth is as follows:

-

Medium: A suitable production medium for Streptomyces is prepared (e.g., starch-casein nitrate broth).

-

Inoculation: A seed culture of Streptomyces sp. NK11687 is used to inoculate the production medium.

-

Fermentation: The culture is incubated for 5-7 days at 28°C with shaking at 150 rpm.

-

Harvest: The fermentation broth is harvested by centrifugation or filtration to separate the mycelium from the culture filtrate containing this compound.

Initial Extraction and Concentration

This compound, being a polar compound, is expected to be in the aqueous culture filtrate. An initial extraction and concentration step is crucial.

-

Adsorption: The culture filtrate is passed through a column packed with a non-polar adsorbent resin, such as Diaion HP-20. This compound and other organic molecules will adsorb to the resin.

-

Washing: The column is washed with deionized water to remove salts and other highly polar impurities.

-

Elution: this compound is eluted from the resin using a polar organic solvent, such as methanol or acetone.

-

Concentration: The eluate is concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

A multi-step chromatographic process is typically required to achieve high purity.

-

Silica Gel Chromatography:

-

The crude extract is applied to a silica gel column.

-

The column is eluted with a gradient of a non-polar solvent (e.g., chloroform) and a polar solvent (e.g., methanol).

-

Fractions are collected and tested for acaricidal activity to identify those containing this compound.

-

-

Cation Exchange Chromatography:

-

Due to the presence of an amino group, this compound is basic and can be purified using cation exchange chromatography.

-

Active fractions from the silica gel step are pooled, dissolved in a low-salt buffer at a slightly acidic pH, and applied to a cation exchange column (e.g., CM-Sephadex).

-

The column is washed with the starting buffer and then eluted with a salt gradient (e.g., 0-1 M NaCl).

-

Active fractions are collected, pooled, and desalted.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

The final purification step is often performed using preparative reverse-phase HPLC.

-

The desalted, partially purified this compound is dissolved in a suitable solvent and injected onto a C18 column.

-

Elution is carried out using a gradient of water and acetonitrile, both of which may contain a small amount of a modifying agent like trifluoroacetic acid (TFA).

-

The peak corresponding to this compound is collected, and the solvent is removed by lyophilization to yield the pure compound.

-

Mandatory Visualizations

Experimental Workflow for this compound Purification

Caption: A representative workflow for the purification of this compound.

Plausible Signaling Pathway for Acaricidal Action

While the precise molecular target of this compound is not yet elucidated, a plausible mechanism of action for an acaricide involves the disruption of the mite's central nervous system. Many existing acaricides target neurotransmitter receptors or ion channels.[3][4][5] Another potential pathway involves the induction of oxidative stress.[6]

References

- 1. This compound, a novel acaricide produced by Streptomyces sp. NK11687. I. Taxonomy, production, isolation, and preliminary characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel acaricide produced by Streptomyces sp. NK11687. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Acaricides Resistance in Ticks: Selection, Diagnosis, Mechanisms, and Mitigation [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. The ROS–FOXO pathway mediates broad-spectrum detoxification of acaricides in Tetranychus cinnabarinus - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Analytical Methods for the Quantification of Gualamycin

Introduction

Gualamycin is a novel acaricide isolated from the culture broth of a Streptomyces species.[1][2] As a member of the pluramycin family of antibiotics, which are structurally related to anthracyclines, this compound holds potential for various applications.[3][4] The development of robust and reliable analytical methods for the quantification of this compound is crucial for research, quality control, and formulation development. This document provides detailed protocols for the quantification of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in the analysis and characterization of this compound and related compounds.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a widely used technique for the quantification of antibiotics and other small molecules.[5] Given the structural similarity of this compound to anthracyclines, which possess chromophores, UV detection is a suitable approach.[6][7]

Experimental Protocol

1.1.1. Sample Preparation (from Fermentation Broth)

-

Centrifuge the fermentation broth at 4000 rpm for 10 minutes to separate the supernatant from the mycelia.[1]

-

To 1 mL of the supernatant, add 2 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.

-

Centrifuge at 3000 rpm for 5 minutes to separate the layers.

-

Carefully transfer the upper ethyl acetate layer to a new tube.

-

Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 500 µL of the mobile phase.

-

Filter the reconstituted sample through a 0.22 µm syringe filter before injecting into the HPLC system.

1.1.2. Chromatographic Conditions

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic elution with Acetonitrile:Water (60:40, v/v) with 0.1% formic acid.[8] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| UV Detection | 254 nm |

1.1.3. Quantification

A standard curve should be prepared using this compound reference standards of known concentrations. The concentration of this compound in the samples is determined by interpolating their peak areas against the standard curve.

Data Presentation: Typical Method Validation Parameters

The following table summarizes the typical validation parameters that should be assessed for this HPLC method. The values provided are illustrative and would need to be experimentally determined for this compound.

| Parameter | Typical Acceptance Criteria | Example Value |

| Linearity (r²) | > 0.995 | 0.998 |

| Range | To be determined based on expected concentrations | 1 - 100 µg/mL |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.2 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.7 µg/mL |

| Accuracy (% Recovery) | 80 - 120% | 95 - 105% |

| Precision (% RSD) | < 15% | < 5% |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the preferred method.[9][10]

Experimental Protocol

2.1.1. Sample Preparation

Sample preparation can follow the same procedure as for HPLC-UV analysis. For plasma or tissue samples, a protein precipitation step (e.g., with acetonitrile) followed by solid-phase extraction (SPE) may be necessary to remove interferences.

2.1.2. LC-MS/MS Conditions

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient Elution | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ion Source | Electrospray Ionization (ESI), positive mode |

| MS/MS Parameters | To be optimized for this compound (precursor ion and product ions) |

2.1.3. Quantification

Quantification is performed using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound. An internal standard should be used to correct for matrix effects and variations in instrument response.

Data Presentation: Typical Quantitative Parameters for LC-MS/MS

| Parameter | Typical Acceptance Criteria | Example Value |

| Linearity (r²) | > 0.99 | 0.999 |

| Range | To be determined | 0.1 - 50 ng/mL |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.03 ng/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.1 ng/mL |

| Accuracy (% Recovery) | 85 - 115% | 98 - 103% |

| Precision (% RSD) | < 15% | < 7% |

| Matrix Effect | 85 - 115% | 92% |

Visualizations

Experimental Workflow

Caption: Workflow for this compound analysis.

Proposed Mechanism of Action Pathway

This compound belongs to the pluramycin family, which are known to act as DNA intercalating agents and inhibitors of topoisomerase II, similar to anthracyclines.[3][7]

Caption: Proposed this compound mechanism of action.

References

- 1. ebin.pub [ebin.pub]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Pluramycin A | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. das-institute.com [das-institute.com]

- 6. Determination of anthracycline purity in patient samples and identification of in vitro chemical reduction products by application of a multi-diode array high-speed spectrophotometric detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anthracycline - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. wur.nl [wur.nl]

Gualamycin In Vitro Acaricidal Activity Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gualamycin, a novel acaricide isolated from the culture broth of Streptomyces sp. NK11687, has demonstrated significant efficacy against mite populations, including those resistant to conventional treatments like Dicofol.[1] Preliminary studies have shown that this compound can achieve 100% acaricidal activity at a concentration of 250 micrograms/ml.[1] This document provides detailed protocols for conducting in vitro acaricidal activity assays of this compound, offering a framework for further research and development of this promising compound. The methodologies described are based on established acaricide testing protocols such as the Adult Immersion Test (AIT) and Larval Packet Test (LPT).[2][3][4]

Data Presentation

The following table summarizes the known acaricidal activity of this compound and provides a template for recording experimental data.

| Concentration (µg/mL) | Mite Species | Exposure Time (hours) | Mortality Rate (%) | Notes |

| 250 | Dicofol-sensitive mites | Not Specified | 100 | Published data[1] |

| 250 | Dicofol-resistant mites | Not Specified | 100 | Published data[1] |

| 125 | Tetranychus urticae | 24 | Data dependent on experimental results | |

| 62.5 | Tetranychus urticae | 24 | Data dependent on experimental results | |

| 31.25 | Tetranychus urticae | 24 | Data dependent on experimental results | |

| Control (Solvent) | Tetranychus urticae | 24 | Data dependent on experimental results |

Experimental Protocols

Adult Immersion Test (AIT) Protocol

This protocol is adapted from established methods for evaluating the efficacy of acaricides against adult mites or ticks.[3][5]

a. Materials:

-

This compound

-

Solvent (e.g., distilled water, ethanol, or acetone, depending on this compound's solubility)

-

Test organisms (e.g., adult female Tetranychus urticae)

-

Petri dishes (60 mm diameter)

-

Filter paper (Whatman No. 1)

-

Micropipettes

-

Beakers

-

Forceps

-

Incubator

-

Stereomicroscope

b. Preparation of this compound Solutions:

-

Prepare a stock solution of this compound in the chosen solvent.

-

Perform serial dilutions to obtain the desired test concentrations (e.g., 250, 125, 62.5, and 31.25 µg/mL).

-

Prepare a control solution containing only the solvent.

c. Experimental Procedure:

-

Place a disc of filter paper in the bottom of each Petri dish.

-

Collect healthy, active adult mites of a uniform age and size.

-

Using a fine brush, carefully place a predetermined number of mites (e.g., 20) into each Petri dish.

-

Immerse the mites by adding a fixed volume (e.g., 2 mL) of the respective this compound dilution or control solution to each Petri dish, ensuring complete submersion of the mites.

-

Allow the mites to be immersed for a short period (e.g., 10-30 seconds).

-

After immersion, carefully pour off the excess solution and allow the filter paper to air dry for a few minutes.

-

Place the Petri dishes in an incubator set to appropriate conditions for the test species (e.g., 25 ± 1°C, 70-80% relative humidity, and a 16:8 hour light:dark photoperiod).

-

Assess mite mortality at predetermined time points (e.g., 24, 48, and 72 hours) under a stereomicroscope. Mites that are immobile when prodded with a fine brush are considered dead.

d. Data Analysis:

-

Calculate the percentage of mortality for each concentration and the control group.

-

Correct the mortality data using Abbott's formula if mortality is observed in the control group.

-

The LC50 (lethal concentration for 50% of the population) can be determined using probit analysis.

Larval Packet Test (LPT) Protocol

This protocol is a standard method for assessing the efficacy of acaricides against the larval stages of mites or ticks.[2][4]

a. Materials:

-

This compound solutions (prepared as in the AIT protocol)

-

Mite larvae (e.g., 7-14 days old)

-

Filter paper (Whatman No. 1)

-

Micropipettes

-

Binder clips or adhesive tape

-

Fine brush

-

Incubator

-

Stereomicroscope

b. Experimental Procedure:

-

Cut filter paper into rectangular strips (e.g., 8.5 cm x 3.75 cm).[2]

-

Apply a specific volume (e.g., 0.6 mL) of each this compound dilution or control solution evenly onto a filter paper strip.[2][4]

-

Allow the filter paper to dry completely in an incubator (e.g., at 37°C for 30 minutes) to ensure the solvent evaporates.[2][4]

-

Fold each treated filter paper in half and seal the sides with binder clips or adhesive tape to create a packet.

-

Using a fine brush, carefully place a known number of larvae (e.g., approximately 100) inside each packet.[2]

-

Seal the open end of the packet.

-

Place the packets in an incubator under controlled conditions (e.g., 28 ± 1°C and 85 ± 5% relative humidity).[2]

-

After 24 hours, open the packets and count the number of live and dead larvae under a stereomicroscope.[4] Larvae that are unable to move when stimulated are considered dead.

c. Data Analysis:

-

Calculate the percentage of larval mortality for each concentration.

-

Use Abbott's formula for correction if necessary.

-

Determine the LC50 value through probit analysis.

Mandatory Visualizations

Caption: Workflow for in vitro acaricidal activity assay of this compound.

References

- 1. This compound, a novel acaricide produced by Streptomyces sp. NK11687. I. Taxonomy, production, isolation, and preliminary characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro and In Silico Protocols for the Assessment of Anti-Tick Compounds from Pinus roxburghii against Rhipicephalus (Boophilus) microplus Ticks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. In Vitro Detection of Acaricidal Resistance Status of Rhipicephalus (Boophilus) microplus against Commercial Preparation of Deltamethrin, Flumethrin, and Fipronil from North Gujarat, India - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Acaricidal Activity of Selected Medicinal Plants Traditionally Used against Ticks in Eastern Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Gualamycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gualamycin, a novel compound, is under investigation for its potential therapeutic applications. An essential step in the preclinical evaluation of any new compound is the assessment of its cytotoxic effects on various cell types. Cytotoxicity assays are crucial for determining the concentration range at which a compound may be toxic to cells, thereby providing insights into its safety profile and potential as a therapeutic agent. These assays measure various cellular parameters to assess cell health, such as membrane integrity, metabolic activity, and the induction of programmed cell death (apoptosis).

This document provides detailed protocols for three widely used and robust cell-based assays to evaluate the cytotoxicity of this compound: the MTT assay, the LDH assay, and the Annexin V-FITC/PI apoptosis assay. These methods offer a comprehensive approach to understanding the cytotoxic potential of a compound by assessing different aspects of cellular response to toxic insults.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described cytotoxicity assays.

Table 1: Metabolic Activity of Cells Treated with this compound (MTT Assay)

| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 5.2 |

| 1 | 98.1 ± 4.8 |

| 10 | 85.3 ± 6.1 |

| 50 | 52.7 ± 7.3 |

| 100 | 25.4 ± 4.5 |

| 200 | 10.2 ± 2.1 |

Table 2: Membrane Integrity of Cells Treated with this compound (LDH Release Assay)

| This compound Concentration (µM) | % Cytotoxicity (Mean ± SD) |

| 0 (Vehicle Control) | 2.5 ± 1.1 |

| 1 | 3.1 ± 1.5 |

| 10 | 15.8 ± 3.2 |

| 50 | 48.9 ± 5.9 |

| 100 | 78.2 ± 8.4 |

| 200 | 95.6 ± 4.7 |

Table 3: Apoptosis Induction in Cells Treated with this compound (Annexin V-FITC/PI Assay)

| This compound Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |

| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.1 ± 0.5 | 1.5 ± 0.4 | 1.2 ± 0.3 |

| 50 | 45.8 ± 3.5 | 35.6 ± 4.1 | 15.3 ± 2.8 | 3.3 ± 0.9 |

| 100 | 15.1 ± 2.8 | 50.2 ± 5.3 | 30.7 ± 4.5 | 4.0 ± 1.1 |

Signaling Pathway

Drug-induced cytotoxicity often involves the activation of apoptosis, or programmed cell death. The diagram below illustrates a simplified overview of the intrinsic and extrinsic apoptosis pathways, which are common mechanisms through which cytotoxic compounds can induce cell death. These pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process.

Caption: Intrinsic and extrinsic apoptosis signaling pathways.

Experimental Protocols & Workflows

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[1][2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][3] The amount of formazan produced is proportional to the number of viable cells.[2]

Experimental Workflow:

Caption: MTT assay experimental workflow.

Protocol:

-

Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a blank control (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution in PBS to each well.[3]

-

Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4] Mix gently by pipetting up and down.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

LDH (Lactate Dehydrogenase) Release Assay

Principle: The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[5][6] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[7] The amount of LDH in the supernatant is proportional to the number of dead cells.[6]

Experimental Workflow:

Caption: LDH assay experimental workflow.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Controls:

-

Spontaneous LDH release: Wells with untreated cells.

-

Maximum LDH release: Wells with untreated cells where a lysis buffer (e.g., 1% Triton X-100) is added 45 minutes before the end of the incubation period.[8]

-

Background: Wells with medium only.

-

-

Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes.[8] Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

-

Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[9]

-

Stop Reaction: Add 50 µL of stop solution to each well.[9]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[9]

-

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100

Annexin V-FITC/PI Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) and is used to detect exposed PS. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[10]

Experimental Workflow:

Caption: Annexin V-FITC/PI assay workflow.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

-

Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use trypsin to detach them. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.[10]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Data Interpretation:

-

Viable cells: Annexin V- and PI-

-

Early apoptotic cells: Annexin V+ and PI-

-

Late apoptotic/necrotic cells: Annexin V+ and PI+

-

Necrotic cells: Annexin V- and PI+[10]

-

References

- 1. Modulation of apoptotic pathways triggered by cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Caspase activation, inhibition, and reactivation: A mechanistic view - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rupress.org [rupress.org]

- 4. Intrinsic and Extrinsic Pathway of Apoptosis | PPTX [slideshare.net]

- 5. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apoptosis - Wikipedia [en.wikipedia.org]

- 7. assaygenie.com [assaygenie.com]

- 8. Caspase activation cascades in apoptosis | Biochemical Society Transactions | Portland Press [portlandpress.com]

- 9. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Gualamycin: Application Notes and Protocols for Controlling Resistant Mite Populations

Disclaimer: Information regarding gualamycin is limited to a single 1995 study. The following application notes and protocols are based on this limited data and supplemented with generalized methodologies from acaricide research. Further research is required to fully elucidate the potential of this compound for controlling resistant mite populations.

Introduction

This compound is a novel acaricide isolated from the culture broth of Streptomyces sp. NK11687.[1] Preliminary research has indicated its potential as an effective agent against mite populations that have developed resistance to existing treatments. This document provides an overview of the available data on this compound, along with generalized experimental protocols for its application and evaluation. It is intended for researchers, scientists, and drug development professionals investigating new solutions for acaricide resistance.

Efficacy of this compound

The primary evidence for this compound's efficacy comes from a study by Kaneko et al. (1995), which demonstrated its potent acaricidal activity. The key findings from this research are summarized below.

| Compound | Concentration (µg/mL) | Acaricidal Activity (%) | Target Mite Population | Reference |

| This compound | 250 | 100 | Dicofol-sensitive | [1] |

| This compound | 250 | 100 | Dicofol-resistant | [1] |

Mechanism of Action and Resistance

The precise mechanism of action for this compound has not been detailed in publicly available literature. Similarly, there is no information regarding mite resistance to this compound. However, understanding the common mechanisms of resistance to other acaricides can provide a framework for future research.

Mite populations typically develop resistance to acaricides through two primary mechanisms:

-

Target-site modification: Mutations in the protein targeted by the acaricide can reduce its binding affinity, rendering the treatment less effective.

-

Metabolic resistance: Increased production of detoxification enzymes, such as esterases, glutathione S-transferases (GSTs), and cytochrome P450 monooxygenases, can metabolize the acaricide before it reaches its target.

Further research is needed to determine this compound's mode of action and to assess the potential for resistance development.

Experimental Protocols

The following are generalized protocols for the isolation of this compound and the evaluation of its acaricidal activity, based on standard practices in the field.

This compound Isolation and Purification

This protocol is a generalized representation of the process described in the initial study.[1]

Caption: Workflow for the isolation and purification of this compound.

Methodology:

-

Fermentation: Culture Streptomyces sp. NK11687 in a suitable broth medium under optimal conditions for this compound production.

-

Extraction: Separate the mycelia from the fermentation broth by filtration to obtain the culture filtrate containing this compound.

-

Purification:

-

Subject the culture filtrate to a series of column chromatography steps. The original study utilized Diaion HP-20, silica gel, and other chromatographic techniques.[1]

-

Collect fractions and perform bioassays to identify those with acaricidal activity.

-

Pool the active fractions and perform further purification steps, such as High-Performance Liquid Chromatography (HPLC), to obtain pure this compound.

-

Acaricidal Activity Bioassay

This is a generalized protocol for assessing the efficacy of this compound against a target mite population.

Caption: Experimental workflow for acaricidal activity bioassay.

Methodology:

-

Mite Collection: Collect a sufficient number of mites from a host (e.g., spider mites from bean plants, varroa mites from honey bees).

-

Preparation of this compound Solutions: Prepare a series of dilutions of pure this compound in a suitable solvent. Include a solvent-only control.

-

Treatment Application:

-

For plant-feeding mites, a leaf-dip or spray-tower method can be used.

-

For parasitic mites, a contact vial or topical application method may be appropriate.

-

-

Incubation: Place the treated mites in a controlled environment (temperature, humidity, and light) for a specified period (e.g., 24-48 hours).

-

Mortality Assessment: After the incubation period, count the number of dead and live mites under a microscope. Mites that are unable to move when prodded with a fine brush are considered dead.

-

Data Analysis: Calculate the percentage mortality for each concentration and determine the lethal concentration (e.g., LC50) using probit analysis.

Signaling Pathways in Acaricide Resistance

While the specific signaling pathways affected by this compound are unknown, below is a generalized diagram illustrating pathways commonly involved in metabolic resistance to other acaricides.

Caption: Generalized pathways of acaricide action and resistance.

Future Directions

The promising initial findings on this compound's efficacy against resistant mites warrant further investigation. Key areas for future research include:

-

Elucidation of the chemical structure and mechanism of action of this compound.

-

Comprehensive dose-response studies to determine the LC50 and LC90 against a wider range of resistant mite species.

-

Toxicological studies to assess the safety of this compound for non-target organisms and the environment.

-

Development of a scalable fermentation and purification process for large-scale production.